molecular formula C11H9N3O4 B583121 8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide CAS No. 159325-85-6

8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide

Cat. No.: B583121
CAS No.: 159325-85-6
M. Wt: 247.21
InChI Key: WBZNMMNLKUYYSI-UHFFFAOYSA-N
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Description

8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole core, followed by functional group modifications to introduce the acetyl, hydroxy, and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group can produce amines.

Scientific Research Applications

8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core structure.

    6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.

Uniqueness

8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide is unique due to its specific functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-hydroxy-7-methyl-6-oxidopyrrolo[3,2-e][2,1,3]benzoxadiazol-6-ium-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-5-9(6(2)15)10-7(13(5)16)3-4-8-11(10)12-18-14(8)17/h3-4,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZNMMNLKUYYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=C3C(=NON3O)C2=C1C(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715833
Record name 1-(3-Hydroxy-7-methyl-6-oxo-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

159325-85-6
Record name 1-(3-Hydroxy-7-methyl-6-oxo-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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